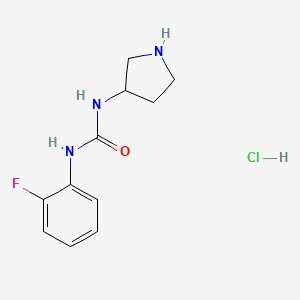

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride

Description

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride is a urea derivative featuring a 2-fluorophenyl group attached to a pyrrolidine ring via a urea linker. The compound’s hydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications. The 2-fluorophenyl moiety is strategically positioned to influence electronic properties and receptor interactions, while the pyrrolidine ring contributes to conformational flexibility.

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN3O.ClH/c12-9-3-1-2-4-10(9)15-11(16)14-8-5-6-13-7-8;/h1-4,8,13H,5-7H2,(H2,14,15,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDRGOGXVGCEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)NC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride typically involves the reaction of 2-fluoroaniline with pyrrolidine and isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the urea linkage. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products. The final product is often obtained as a hydrochloride salt to improve its handling and storage properties.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with hydrogenated functional groups.

Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. The fluorophenyl group can enhance the binding affinity and specificity of the compound, while the pyrrolidinyl urea moiety can modulate its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Fluorine Positioning :

- The 2-fluorophenyl group in the target compound and 1-(2-fluorophenyl)piperazine hydrochloride () may enhance π-π stacking in hydrophobic pockets compared to 3- or 4-fluorophenyl analogs (e.g., ) .

- Fluorine on the pyrrolidine ring () introduces steric and electronic effects distinct from aromatic fluorine .

Functional Groups :

- The urea linker in the target compound and ’s naphthyridine derivative enables hydrogen bonding, unlike ether () or amine () functionalities .

- Hydrochloride salts improve solubility across analogs (e.g., ), though safety profiles vary (e.g., skin/eye irritation in ) .

Core Scaffolds: Pyrrolidine vs. Triazine () and naphthyridine () cores introduce planar aromatic systems, which may enhance stacking interactions but reduce solubility compared to the target’s urea-pyrrolidine scaffold .

Biological Activity

1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea; hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article provides an in-depth examination of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea; hydrochloride

- Molecular Formula : C11H16ClFN2O

- Molecular Weight : 232.71 g/mol

The biological activity of 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea; hydrochloride primarily involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound has been identified as a TrkA kinase inhibitor , which plays a critical role in neurotrophic signaling pathways. By inhibiting TrkA, the compound can modulate neuronal survival and differentiation, making it a candidate for neuroprotective therapies .

Inhibition of TrkA Kinase

Research indicates that 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea; hydrochloride effectively inhibits TrkA kinase activity. This inhibition has been associated with:

- Reduced cell proliferation in neuroblastoma cells.

- Induction of apoptosis in cancerous cells expressing TrkA.

These effects suggest potential applications in treating neuroblastoma and other cancers where TrkA is overexpressed.

Neuroprotective Effects

In preclinical studies, the compound has demonstrated neuroprotective properties by:

- Enhancing neuronal survival under stress conditions.

- Reducing neuroinflammation in models of neurodegeneration.

These findings indicate its potential utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the established synthetic routes for 1-(2-Fluorophenyl)-3-pyrrolidin-3-ylurea;hydrochloride, and what reaction conditions optimize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenated aryl precursors. For example:

Coupling Reactions : React 2-fluorophenyl isocyanate with pyrrolidin-3-amine under anhydrous conditions (e.g., THF, 0–5°C) to form the urea backbone.

Salt Formation : Treat the freebase with HCl in ethanol to precipitate the hydrochloride salt .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR : ¹⁹F NMR confirms fluorophenyl substitution (δ ≈ -110 ppm). ¹H NMR resolves pyrrolidine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 254.1) .

- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly for chiral pyrrolidine centers .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) at 37°C. Quantify via HPLC-UV (λ = 260 nm) .

- Stability : Incubate in simulated gastric fluid (SGF) and intestinal fluid (SIF). Monitor degradation via LC-MS over 24 hours .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays.

- Cell Viability : Test in cancer cell lines (e.g., MCF-7) via MTT assay (IC₅₀ determination) .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) to improve synthetic efficiency?

- Methodological Answer : Apply fractional factorial design to test variables:

Q. What computational strategies predict this compound’s binding affinity to target proteins?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs). Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

- QSAR Models : Train on pyrrolidine-urea derivatives to correlate substituent effects (e.g., fluorine position) with activity .

Q. How should researchers resolve contradictions between theoretical predictions and experimental bioactivity data?

- Methodological Answer :

- Hypothesis Testing : Re-examine force fields in docking simulations (e.g., AMBER vs. CHARMM).

- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure real-time binding kinetics .

Q. What methods ensure enantiomeric purity of the pyrrolidine moiety during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak IA column (hexane:isopropanol = 90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ (R)-BINOL-derived catalysts for stereoselective pyrrolidine ring formation .

Q. How does fluorophenyl substitution influence interactions with heterocyclic targets?

- Methodological Answer :

- Fluorine Scan : Synthesize analogs with F at ortho, meta, and para positions. Compare binding energies via ITC (Isothermal Titration Calorimetry) .

- Electrostatic Potential Maps : DFT calculations (Gaussian 16) reveal fluorine’s electron-withdrawing effects on aryl ring charge distribution .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.